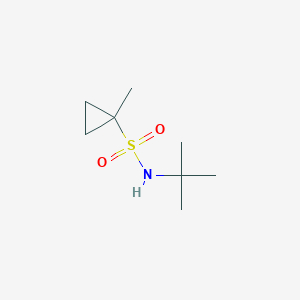

N-tert-butyl-1-methylcyclopropane-1-sulfonamide

Overview

Description

N-tert-butyl-1-methylcyclopropane-1-sulfonamide is an organic compound with the chemical formula C8H17NO2S . It is known for its unique structure, which includes a cyclopropane ring and a sulfonamide group. This compound is often used as an intermediate in organic synthesis, playing a crucial role in the production of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-tert-butyl-1-methylcyclopropane-1-sulfonamide can be synthesized through a multi-step process:

Reaction of 1-methylcyclopropane with tert-butyl aluminum chloride: This step generates N-tert-butyl-1-methylcyclopropane.

Reaction with methanesulfonyl chloride: The intermediate N-tert-butyl-1-methylcyclopropane is then reacted with methanesulfonyl chloride to produce this compound.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in organic solvents such as ether, methanol, and dichloromethane, and the product is purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-1-methylcyclopropane-1-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Solvents: Common solvents include dichloromethane, methanol, and ether.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines .

Scientific Research Applications

N-tert-butyl-1-methylcyclopropane-1-sulfonamide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its role in the development of new pharmaceuticals.

Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of N-tert-butyl-1-methylcyclopropane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. This compound may inhibit certain enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

- N-tert-butyl-1-methylcyclopropane-1-sulfonamide

- This compound

- This compound

Uniqueness

This compound is unique due to its specific structure, which includes a cyclopropane ring and a sulfonamide group. This combination imparts distinct chemical and biological properties, making it valuable in various applications .

Biological Activity

N-tert-butyl-1-methylcyclopropane-1-sulfonamide (CAS: 669008-25-7) is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropane ring substituted with a tert-butyl group and a sulfonamide moiety. The chemical structure can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 191.29 g/mol

- IUPAC Name : N-(tert-butyl)-1-methylcyclopropane-1-sulfonamide

The sulfonamide group is known for its ability to form hydrogen bonds with biological molecules, which can influence various biological activities, including enzyme inhibition and receptor interaction .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonamide moiety may inhibit certain enzymes or receptors, leading to various pharmacological effects. Notably, sulfonamides are recognized for their role in inhibiting bacterial dihydropteroate synthase, which is crucial in folate synthesis pathways .

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Interaction : Potential interactions with various receptors that could modulate cellular signaling pathways.

Anticancer Activity

Recent studies have explored the potential of sulfonamide derivatives, including this compound, as anticancer agents. Research indicates that compounds with similar structures can inhibit polo-like kinase 1 (Plk1), a target in cancer therapy due to its role in mitosis and cell proliferation .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anticancer | Inhibition of Plk1 | |

| Enzyme Inhibition | Potential inhibition of metabolic enzymes | |

| Receptor Interaction | Possible modulation of signaling pathways |

Inflammatory Response Modulation

Studies have also indicated that sulfonamide-containing compounds can act as inhibitors of the NLRP3 inflammasome, which plays a significant role in the innate immune response. For instance, specific analogs demonstrated potent inhibitory effects on NLRP3 activation in macrophage models, suggesting therapeutic potential for inflammatory diseases .

Case Study 1: Inhibition of NLRP3 Inflammasome

A recent study investigated the effects of this compound on the NLRP3 inflammasome. The compound exhibited an IC value of approximately 0.91 μM in bone marrow-derived macrophages (BMDMs), indicating strong inhibitory potency without significant cytotoxicity at tested concentrations .

Case Study 2: Antitumor Potential

In another study focusing on Plk1 inhibitors, several analogs were synthesized, including derivatives related to this compound. These compounds showed submicromolar affinities towards Plk1, highlighting their potential as effective anticancer agents .

Properties

IUPAC Name |

N-tert-butyl-1-methylcyclopropane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2S/c1-7(2,3)9-12(10,11)8(4)5-6-8/h9H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVVKCIUZDXQPKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)S(=O)(=O)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20619512 | |

| Record name | N-tert-Butyl-1-methylcyclopropane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669008-25-7 | |

| Record name | N-tert-Butyl-1-methylcyclopropane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.